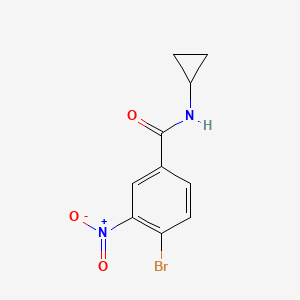

4-bromo-N-cyclopropyl-3-nitrobenzamide

描述

4-Bromo-N-cyclopropyl-3-nitrobenzamide is a benzamide derivative featuring a bromine atom at the 4-position, a nitro group at the 3-position, and a cyclopropyl substituent on the amide nitrogen. This compound is commercially available for research purposes, with suppliers like CymitQuimica offering it at a price of €134.00 per gram (Ref: 10-F236011) . The nitro and bromo groups confer distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

属性

IUPAC Name |

4-bromo-N-cyclopropyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3/c11-8-4-1-6(5-9(8)13(15)16)10(14)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKWFRMOGRIXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429363 | |

| Record name | N-CYCLOPROPYL 4-BROMO-3-NITROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096842-91-9 | |

| Record name | N-CYCLOPROPYL 4-BROMO-3-NITROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclopropyl-3-nitrobenzamide typically involves the following steps:

Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group at the 3-position of the benzene ring.

Cyclopropylation: The nitro-substituted intermediate is then reacted with cyclopropylamine to form the desired N-cyclopropyl derivative.

Amidation: Finally, the compound is subjected to amidation to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

Types of Reactions

4-bromo-N-cyclopropyl-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Reduction: N-Cyclopropyl 4-amino-3-nitrobenzamide.

Substitution: N-Cyclopropyl 4-methoxy-3-nitrobenzamide.

Oxidation: N-Cyclopropyl 4-bromo-3-nitrobenzoic acid.

科学研究应用

4-bromo-N-cyclopropyl-3-nitrobenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential anti-inflammatory and analgesic properties, making it a candidate for drug development.

Materials Science: The compound’s unique structural features make it useful in the synthesis of novel materials with specific electronic properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

作用机制

The mechanism of action of 4-bromo-N-cyclopropyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopropyl group may influence the compound’s binding affinity to certain enzymes or receptors. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in inflammatory pathways .

相似化合物的比较

Key Observations:

- Substituent Diversity : The target compound’s nitro group distinguishes it from halogenated analogues like 4-bromo-3-chloro-N-cyclopropyl-2-fluorobenzamide , which lacks nitro but includes chloro and fluoro groups.

- Functional Group Trade-offs : The hydrochloride salt of (3-nitrophenyl)propylamine highlights how amine derivatives differ in solubility and ionic character compared to amides.

Comparative Analysis of Physicochemical Properties

Table 2: Inferred Physicochemical Properties

*Estimated using substituent contributions.

Discussion:

- Lipophilicity : The target compound’s nitro group reduces LogP compared to halogenated analogues but increases polarity.

- Solubility : The cyclopropyl amide and nitro group likely limit aqueous solubility, whereas the hydrochloride derivative benefits from ionic character.

- Stability : Nitro groups are prone to reduction under catalytic hydrogenation, whereas halogenated analogues (e.g., ) may exhibit greater thermal stability.

生物活性

4-Bromo-N-cyclopropyl-3-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with similar compounds.

This compound features a bromine atom and a nitro group attached to a benzamide structure, which contributes to its unique reactivity and biological properties.

- Molecular Formula : C10H10BrN3O2

- CAS Number : 1096842-91-9

The biological activity of this compound is believed to stem from its interactions with specific molecular targets:

- Nitro Group : Participates in redox reactions, potentially modulating oxidative stress pathways.

- Cyclopropyl Group : Influences binding affinity to enzymes or receptors involved in inflammatory pathways.

Preliminary studies suggest that the compound may inhibit key enzymes involved in inflammation, although further research is required to elucidate the exact mechanisms.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in cultured cells. For instance:

- Study on Cytokine Production : The compound was tested on macrophages stimulated with lipopolysaccharide (LPS), resulting in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Case Studies

- In Vivo Studies : In animal models of arthritis, administration of this compound resulted in reduced swelling and pain, suggesting effective analgesic properties.

- Cancer Research : The compound has been explored for its potential anti-tumor effects. A study indicated that it could induce apoptosis in certain cancer cell lines by modulating apoptotic pathways .

Comparative Analysis with Similar Compounds

The unique structural features of this compound allow for comparison with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-Cyclopropyl 4-bromo-3-methoxybenzamide | Methoxy instead of nitro group | Moderate anti-inflammatory effects |

| 4-Bromo-N-cyclopropyl-3-methoxybenzamide | Methoxy instead of nitro group | Less potent than nitro variant |

| 4-Iodo-N-cyclopropyl-3-nitrobenzamide | Iodine instead of bromine | Enhanced cytotoxicity |

The presence of both bromine and nitro substituents in this compound is believed to contribute to its enhanced biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。